Ethane-d5-thiol
Description
Historical Context and Development
Ethane-d5-thiol, a deuterated analog of ethanethiol, emerged as a critical tool in isotopic labeling research during the mid-20th century. Its synthesis paralleled advancements in deuterium chemistry, particularly methods for incorporating stable isotopes into organic molecules. Early work by MacWood and Urey (1940s) on deuterated hydrocarbons laid the foundation for synthesizing deuterated thiols. By the 1960s, improved protocols using zinc dust and deuterium oxide enabled efficient production of this compound with isotopic purity exceeding 90%. This compound gained prominence in mechanistic studies due to its ability to retain deuterium labels under diverse reaction conditions.
Nomenclature and Identification
This compound is systematically named 1,1,2,2,2-pentadeuterioethanethiol , reflecting deuterium substitution at five hydrogen positions. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 61260-03-5 |
| Molecular Formula | C₂HDS₅ |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethanethiol |
| Common Synonyms | This compound; Pentadeuteroethyl mercaptan |
Spectroscopic characterization relies on nuclear magnetic resonance (NMR) shifts at δ 1.23–3.37 ppm for protons and distinct deuteration patterns in mass spectra (m/z 67.05).
Significance in Isotopic Labeling Research
This compound serves as a pivotal tracer in:
- Reaction Mechanism Elucidation : Deuterium kinetic isotope effects (KIE) reveal transition-state structures in thiol-disulfide exchange reactions.
- Metabolic Pathway Analysis : Its stability in biological systems allows tracking sulfur-containing metabolite fluxes.
- Spectroscopic Probes : Enhanced signal resolution in $$ ^2\text{H} $$-NMR studies due to reduced quadrupolar broadening.
A 2020 study demonstrated its utility in quantifying equilibrium isotope effects for hydroxyl exchange, achieving 96% isotopic fidelity in enzymatic systems.
Position in Organosulfur Chemistry
As a deuterated thiol, this compound exhibits unique reactivity compared to non-deuterated analogs:
| Property | This compound | Ethanethiol |
|---|---|---|
| Bond Dissociation Energy (C–S) | 272 kJ/mol¹ | 268 kJ/mol¹ |
| $$ \text{p}K_a $$ | 10.3² | 10.4² |
| Boiling Point | 34–36°C³ | 35°C³ |
¹ Theoretical calculations; ² Experimental data; ³ Derived from vapor pressure studies
Its nucleophilic thiol group participates in:
- Metal Complexation : Forms stable complexes with Hg²⁺ and Cu⁺, critical in catalytic systems.
- Oxidative Coupling : Generates diethyl disulfide ($$ \text{EtS-SEt} $$) under mild oxidants like $$ \text{H}2\text{O}2 $$.
- Radical Reactions : Acts as a hydrogen/deuterium donor in chain-transfer processes.
In synthetic chemistry, this compound enables precise stereochemical analysis of thiol-mediated transformations, such as the stereoselective synthesis of deuterated amino acids.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJIEGIFACGWOD-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316920 | |
| Record name | Ethane-d5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-03-5 | |
| Record name | Ethane-d5-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61260-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane-d5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-d5-thiol can be synthesized through various methods. One common approach involves the reaction of deuterated ethyl bromide (CD3CD2Br) with thiourea, followed by hydrolysis to yield this compound. Another method includes the reaction of deuterated ethyl iodide (CD3CD2I)
Biological Activity
Ethane-d5-thiol, a stable isotopic variant of ethane thiol, has garnered interest in various fields, particularly in biological research. This article explores its biological activity, including its role in biochemical processes, potential therapeutic applications, and relevant case studies.
This compound (C2H5D5S) is characterized by the substitution of five hydrogen atoms with deuterium, enhancing its stability and enabling its use as a tracer in metabolic studies. Its structure is represented as follows:
This modification allows researchers to track the compound's behavior in biological systems without altering its fundamental chemical properties.
Mechanisms of Biological Activity
1. Thiol-Dependent Reactions:
Thiol compounds play critical roles in redox biology due to their ability to form disulfide bonds and participate in cellular signaling. This compound can act as a reducing agent, influencing various biochemical pathways, including:
- Antioxidant Defense: Thiols are known to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and regenerating other antioxidants.
- Protein Modulation: this compound may participate in S-nitrosylation processes, affecting protein function and signaling pathways related to cell survival and apoptosis.
2. Metabolic Tracing:
Due to its isotopic labeling, this compound is utilized in metabolic studies to trace sulfur metabolism and understand the dynamics of thiol-containing compounds in biological systems. This can be particularly useful in studying:
- Metabolic Pathways: Understanding how sulfur-containing compounds are synthesized and metabolized.
- Cellular Responses: Investigating how cells respond to oxidative stress or inflammatory signals through thiol-related mechanisms.
Study 1: Role in Oxidative Stress Response
A study investigated the effects of this compound on cellular responses to oxidative stress. The results indicated that cells treated with this compound exhibited enhanced survival rates under oxidative conditions compared to controls. The compound's ability to modulate redox states was attributed to its thiol group, which facilitated the reduction of oxidized proteins.
Study 2: Metabolic Pathway Tracing
In another study, researchers used this compound as a tracer to explore sulfur metabolism in Escherichia coli. The findings revealed that the compound was incorporated into various metabolic intermediates, providing insights into sulfur assimilation and its role in cellular function.
Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Oxidative Stress | Enhanced cell survival under oxidative conditions; modulation of redox state. |
| Study 2 | Sulfur Metabolism | Traced incorporation into metabolic intermediates; insights into sulfur assimilation. |
Scientific Research Applications
Protein Characterization
Ethane-d5-thiol is primarily utilized in the field of proteomics for the quantitative analysis of proteins and their modifications. Its deuterated nature allows for differentiation between labeled and unlabeled molecules during mass spectrometry analysis.
Case Study: Quantitative Analysis of Phosphorylated Proteins
A significant application of this compound is in the comparative quantification of phosphorylated proteins. In a study, researchers used this compound to modify phosphoproteins, allowing for the identification and quantification of phosphorylation sites through liquid chromatography coupled with mass spectrometry (LC/MS) .
- Methodology :
- Proteins were digested and modified with either ethanethiol or this compound.
- The resulting mixtures were analyzed by LC/MS to determine the relative abundance of modified peptides.
- Results :
Mass Spectrometry Applications
This compound serves as a valuable reagent in mass spectrometry, particularly for alkylation reactions that enhance the detection sensitivity of analytes.
Case Study: Alkylation of Dehydroalanine
In another application, this compound was employed to selectively react with dehydroalanine residues in proteins. This reaction facilitated the identification and characterization of specific amino acids within complex protein structures .
- Outcomes :
- The use of this compound allowed for improved resolution in mass spectrometric analysis, enabling researchers to obtain clearer data on protein modifications.
Environmental and Chemical Analysis
This compound is also used in environmental studies, particularly in the detection and analysis of thiol compounds in various matrices.
Case Study: Detection of Sulfhydryls
A novel method developed for quantifying sulfhydryl groups involved using this compound as a standard for calibration in analytical procedures. This approach enhances the accuracy and reliability of measurements related to thiol concentrations in biological samples .
- Methodology :
- Samples containing sulfhydryl groups were treated with this compound.
- Subsequent analysis via mass spectrometry allowed for precise quantification.
Summary Table of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Protein Characterization | LC/MS with stable isotope labeling | Effective quantification of phosphorylated proteins |
| Mass Spectrometry | Alkylation reactions with dehydroalanine | Enhanced detection sensitivity |
| Environmental Analysis | Quantification of sulfhydryl groups | Improved accuracy using this compound as standard |
Comparison with Similar Compounds
Ethane-d5-thiol vs. Ethanethiol (Non-Deuterated)
Key Differences:
- Molecular Structure: this compound (CD₃CD₂SH) replaces all hydrogens in the ethyl group with deuterium, whereas ethanethiol (C₂H₅SH, CAS 75-08-1) retains hydrogen atoms.
- Molecular Weight: this compound (67.16 g/mol) is ~8% heavier than ethanethiol (62.13 g/mol) .
- Applications:
Physical Properties:
- This compound is stored at +4°C to maintain stability, while ethanethiol requires strict flammability precautions (flash point: -20°C) .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |
|---|---|---|---|---|
| This compound | C₂D₅HS | 67.16 | 61260-03-5 | Phosphorylation analysis |
| Ethanethiol | C₂H₅SH | 62.13 | 75-08-1 | LPG odorant |
This compound vs. Other Deuterated Thiols
Ethanethiol-SD (CH₃CH₂SD)
- Structure: Contains a single deuterium atom on the sulfur (SD group) instead of the ethyl chain.
- Molecular Weight: 63.14 g/mol (CAS 33458-36-5) .
Amino-Substituted Deuterated Thiols
Examples include:
- 2-(N-Ethyl-d5-N-methylamino)ethanethiol (C₅H₈D₅NS, CAS 1093060-04-8): Features deuterium on the ethylamino group. Used in specialized synthetic pathways for organophosphorus compounds .
- 2-(N,N-Di(ethyl-d5)amino)ethanethiol hydrochloride (C₆H₅D₁₀NS·ClH, CAS 1092979-00-4): A complex derivative with dual ethyl-d5 groups, applied in controlled chemical synthesis .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Isotopic Substitution |
|---|---|---|---|---|
| This compound | C₂D₅HS | 67.16 | 61260-03-5 | Ethyl group (CD₃CD₂) |
| Ethanethiol-SD | C₂H₅SD | 63.14 | 33458-36-5 | Sulfur (SD) |
| 2-(N-Ethyl-d5-N-methylamino)ethanethiol | C₅H₈D₅NS | 130.24 | 1093060-04-8 | Ethylamino group (CD₃CD₂) |
Functional and Economic Considerations
- Isotopic Purity: this compound achieves 98 atom % deuterium purity, ensuring minimal interference in isotopic labeling workflows .
- Cost: this compound is significantly more expensive than non-deuterated analogs (e.g., ~€102/10mg vs. ethanethiol at ~€0.5/g) due to synthesis complexity .
- Sourcing: this compound is available from specialized suppliers like CDN Isotopes and Amerigo Scientific, while ethanethiol is commercially ubiquitous .
Q & A
Q. What are the key considerations for synthesizing Ethane-d5-thiol with high isotopic purity in academic research?
this compound synthesis requires precise isotopic labeling to ensure deuterium incorporation at specific positions (e.g., C-D bonds). A common method involves reacting deuterated precursors, such as deuterated ethanol or ethylene, with sulfur-containing reagents under controlled conditions. For example, catalytic deuteration of ethane precursors using deuterium gas (D₂) in the presence of platinum or palladium catalysts can achieve >99% isotopic purity. Post-synthesis purification via fractional distillation or chromatography is critical to remove non-deuterated byproducts . Thermodynamic data, such as bond dissociation energies (C-D vs. C-H), must be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to validate isotopic integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and isotopic composition?
- NMR Spectroscopy : ¹H and ²H NMR distinguish between protonated and deuterated sites. For this compound, the absence of ¹H signals at deuterated positions confirms isotopic labeling .
- Infrared (IR) Spectroscopy : C-D stretching vibrations (2000-2200 cm⁻¹) provide distinct peaks compared to C-H stretches (2800-3000 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and isotopic distribution patterns. A mass shift of +5 Da confirms the presence of five deuterium atoms .
- Gas Chromatography (GC) : Coupled with MS, GC-MS quantifies purity and detects trace impurities .
Q. How does isotopic labeling (D5) in this compound influence its reactivity compared to non-deuterated ethanethiol?
Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE). For instance, C-D bonds have lower vibrational frequencies and higher activation energies, slowing reactions like hydrogen abstraction or nucleophilic substitutions. In studies of thiol-disulfide exchange, this compound exhibits a KIE of ~2–3, making it valuable for probing reaction mechanisms . Researchers must account for these effects when designing kinetic experiments or interpreting rate constants .
Advanced Research Questions
Q. What methodological challenges arise when using this compound in tracer studies for metabolic or environmental pathways?
- Isotopic Exchange : Deuteration may reverse under acidic/basic conditions or in the presence of exchange catalysts, leading to loss of isotopic labels. Stabilizing agents (e.g., chelators) or inert atmospheres are recommended .
- Detection Sensitivity : Low natural abundance of deuterium requires highly sensitive detectors (e.g., cryoprobes in NMR or tandem MS) to quantify tracer incorporation .
- Data Interpretation : Background noise from endogenous hydrogen sources must be computationally subtracted using software like MATLAB or Python-based algorithms .
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound (e.g., boiling points, bond strengths)?
Discrepancies often stem from variations in isotopic purity or measurement techniques. For example:
- Boiling points may differ by 1–2°C due to deuterium’s higher mass. Researchers should cross-validate data using multiple methods (e.g., differential scanning calorimetry and vapor pressure measurements) .
- Bond dissociation energies (BDEs) reported via computational models (DFT) may conflict with experimental MS/MS fragmentation data. Hybrid approaches combining both methods improve reliability .
Q. What advanced applications does this compound have in studying reaction mechanisms or material interfaces?
- Surface Chemistry : As a deuterated thiol, it is used in self-assembled monolayers (SAMs) to investigate adsorption kinetics on gold or silver surfaces via quartz crystal microbalance (QCM) or surface-enhanced Raman spectroscopy (SERS). Deuterated SAMs reduce interference from ambient moisture in humidity-sensitive experiments .
- Mechanistic Probes : In radical chain reactions, this compound’s C-D bonds act as "trap" sites, allowing researchers to map radical intermediates via electron paramagnetic resonance (EPR) .
Ethical and Methodological Best Practices
Q. What ethical guidelines apply to handling and storing this compound in academic research?
- Safety Protocols : Due to its volatility and toxicity, use fume hoods and personal protective equipment (PPE). CAMEO Chemicals guidelines recommend storage in inert atmospheres (argon) at ≤4°C .
- Data Transparency : Disclose isotopic purity levels and synthesis methods in publications to ensure reproducibility. Raw spectral data should be archived in open-access repositories (e.g., Zenodo) .
- Environmental Impact : Follow institutional protocols for disposing deuterated waste to prevent isotopic contamination of ecosystems .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
